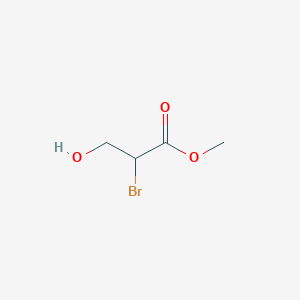

Methyl 2-bromo-3-hydroxypropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-3-hydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO3/c1-8-4(7)3(5)2-6/h3,6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXAFLUDYYQGCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474879 | |

| Record name | methyl 2-bromo-3-hydroxypropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7691-28-3 | |

| Record name | methyl 2-bromo-3-hydroxypropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Utility of a Versatile Chiral Building Block

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-bromo-3-hydroxypropanoate

For the Research Scientist and Drug Development Professional

This compound is a key chiral intermediate in synthetic organic chemistry. Its trifunctional nature—possessing a methyl ester, a secondary alkyl bromide, and a primary alcohol—makes it a highly versatile precursor for the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents. The stereocenter at the C2 position allows for the creation of stereospecific products, a critical consideration in modern drug design where enantiomeric purity often dictates therapeutic efficacy and safety.

This guide provides an in-depth analysis of the core physicochemical properties of this compound. As Senior Application Scientists, our goal is not merely to present data, but to provide context and explain the causality behind these properties and the experimental choices made in its handling and characterization. This document is structured to serve as a practical reference for researchers who utilize this reagent, ensuring its effective and safe application in the laboratory.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity and structure is the foundation of all subsequent experimental work. The key identifiers for this compound are consolidated below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 7691-28-3 | [1][2][3][4] |

| Molecular Formula | C₄H₇BrO₃ | [1][2][4][5] |

| Molecular Weight | 183.00 g/mol | [1][6][7] |

| Canonical SMILES | COC(=O)C(CO)Br | [1][4] |

| InChIKey | GVXAFLUDYYQGCG-UHFFFAOYSA-N | [1] |

The molecule's structure features a stereogenic center at the carbon atom bearing the bromine. This chirality is a pivotal feature, as the (S)- and (R)-enantiomers can exhibit vastly different biological activities. The primary alcohol allows for further functionalization, while the alkyl bromide is a reactive site for nucleophilic substitution, and the methyl ester can be hydrolyzed or otherwise modified.

Sources

- 1. This compound | C4H7BrO3 | CID 11964350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-methyl-2-bromo-3-hydroxypropanoate CAS#: 7691-28-3 [m.chemicalbook.com]

- 3. This compound | CAS#:7691-28-3 | Chemsrc [chemsrc.com]

- 4. This compound 95.00% | CAS: 7691-28-3 | AChemBlock [achemblock.com]

- 5. This compound | 7691-28-3 | HAA69128 [biosynth.com]

- 6. Methyl (S)-2-bromo-3-hydroxypropanoate | C4H7BrO3 | CID 46939264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

A Senior Application Scientist's Technical Guide to Methyl 2-bromo-3-hydroxypropanoate (CAS 7691-28-3): A Versatile Chiral Building Block in Modern Synthesis

This guide provides an in-depth exploration of Methyl 2-bromo-3-hydroxypropanoate, a key bifunctional molecule leveraged by researchers in medicinal chemistry and organic synthesis. We will move beyond simple data recitation to explain the causality behind its synthesis, reactivity, and application, offering field-proven insights for professionals in drug development.

Introduction: Strategic Importance in Synthesis

This compound is a valuable chiral synthon possessing three distinct functional groups: a methyl ester, a secondary bromide, and a primary alcohol. This trifecta of reactivity on a simple three-carbon backbone allows for sequential, regioselective modifications, making it an ideal starting point for constructing complex molecular architectures. Its structural similarity to serine, an amino acid crucial in various metabolic pathways, further elevates its importance as a scaffold for developing bioactive molecules and probes for chemical biology.[1][2][3] In drug discovery, the ability to introduce stereocenters and diverse functional groups is paramount, and this reagent provides a reliable and versatile platform for achieving that complexity. Specifically, it is a precursor for heterocyclic systems like piperazines, which are recognized as "privileged scaffolds" due to their frequent appearance in FDA-approved drugs.[4][5]

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective use in the laboratory. The data below has been compiled from authoritative chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7691-28-3 | [6][7][8] |

| Molecular Formula | C₄H₇BrO₃ | [6][7][9] |

| Molecular Weight | 183.00 g/mol | [7][9][10] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 245 °C | [6] |

| Density | 1.677 g/cm³ | [6] |

| Flash Point | 102 °C | [6] |

| SMILES | COC(=O)C(Br)CO | [6][7] |

| InChIKey | GVXAFLUDYYQGCG-UHFFFAOYSA-N | [6][7] |

Spectroscopic Characterization: The identity and purity of the synthesized compound are validated through Nuclear Magnetic Resonance (NMR) spectroscopy. The following assignments are critical for quality control.[6][11]

-

¹H NMR (CDCl₃): δ 4.35 (t, 1H, CHBr), 4.00 (m, 2H, CH₂OH), 3.81 (s, 3H, OCH₃), 2.70 (br s, 1H, OH).

-

¹³C NMR (CDCl₃): δ 169.7 (CO₂CH₃), 63.8 (CH₂OH), 53.5 (OCH₃), 44.2 (CBr).

Synthesis and Mechanism

The most direct and common synthesis is the Fischer esterification of the parent carboxylic acid. This method is efficient, scalable, and utilizes readily available starting materials.

Synthetic Workflow Diagram

The diagram below illustrates the straightforward conversion of the carboxylic acid to the methyl ester.

Caption: Fischer esterification workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful execution yields a product whose analytical data (Section 2) confirms its identity.

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

-

2-bromo-3-hydroxypropionic acid (1 eq)

-

Methanol (reagent grade, ~20-30 volumes)

-

Hydrobromic acid (48% aqueous solution, catalytic amount)

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for chromatography

-

Eluent: Dichloromethane/Diethyl ether (90:10)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-3-hydroxypropionic acid (e.g., 6.0 g, 35 mmol) in methanol (50 mL).[6][11]

-

Catalysis: Add a catalytic amount of 48% HBr (e.g., 0.2 mL). Causality Note: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reaction: Heat the mixture to 50-65 °C and maintain for approximately 21 hours. Monitor the reaction progress by TLC or LC-MS if desired.

-

Solvent Removal: Upon completion, cool the reaction to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Workup - Extraction: To the resulting residue, add dichloromethane (100 mL) and transfer to a separatory funnel.

-

Workup - Washes:

-

Wash the organic layer twice with a dilute aqueous NaHCO₃ solution (50 mL each). Causality Note: This step neutralizes the HBr catalyst and any unreacted carboxylic acid.

-

Wash the organic layer twice with brine (50 mL each). Causality Note: This removes residual water and water-soluble impurities from the organic phase.

-

-

Drying & Filtration: Dry the organic layer over anhydrous Na₂SO₄, then filter to remove the drying agent.

-

Purification: Concentrate the filtrate by rotary evaporation. Purify the crude liquid product by silica gel column chromatography using a dichloromethane/ether (90/10) eluent. An expected Rf value is approximately 0.31.[6][11]

-

Final Product: Collect the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear to light yellow liquid (expected yield: ~87%).[6][11]

Reactivity and Applications in Drug Development

The strategic value of this molecule lies in its predictable, stepwise reactivity, which allows for the controlled construction of complex scaffolds.

Core Reactivity Principles

-

α-Carbon (C2): This carbon is electrophilic and bonded to a good leaving group (bromide). It is a prime site for Sₙ2 reactions with various nucleophiles (amines, thiols, azides, etc.), enabling the introduction of diverse side chains.

-

Hydroxyl Group (C3): This primary alcohol can be oxidized to an aldehyde or carboxylic acid, protected, or used as a nucleophile itself.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another handle for modification.

Application: Synthesis of Piperazine Precursors

The piperazine ring is a cornerstone of medicinal chemistry.[4][5][12] this compound is an excellent starting material for building substituted 2-ketopiperazine derivatives, which are valuable intermediates.

The diagram below outlines a plausible, high-level pathway demonstrating this utility.

Caption: Logical workflow for synthesizing a 2-ketopiperazine from this compound.

This two-step logical sequence involves an initial Sₙ2 reaction where one nitrogen of a diamine displaces the bromide. The resulting intermediate can then undergo an intramolecular cyclization (lactamization) between the remaining free amine and the methyl ester, typically under heating or with catalysis, to form the stable six-membered piperazine ring. This strategy provides a convergent route to highly functionalized heterocyclic systems.

Safety, Handling, and Storage

Proper handling is essential due to the compound's irritant properties.

GHS Hazard Information: [7][9][13]

-

Pictogram: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements: P261, P280, P302+P352, P304+P340, P305+P351+P338.

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated chemical fume hood at all times.[14][15]

-

Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[14]

-

Avoid breathing vapors or mist.[14] Do not allow the material to come into contact with skin or eyes.[15]

Storage:

-

Store under an inert gas (e.g., Argon or Nitrogen).[6]

-

Keep refrigerated at 2-8°C for long-term stability.[6]

-

Store in a tightly sealed container in a dry, well-ventilated place.[15]

Spill & Disposal:

-

In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable, closed container for disposal.[15]

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

This compound | C4H7BrO3 | CID 11964350. PubChem. [Link]

-

Methyl (S)-2-bromo-3-hydroxypropanoate | C4H7BrO3 | CID 46939264. PubChem. [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [Link]

-

Convergent and Fast Route to Piperazines via IMCR. Organic Chemistry Portal. [Link]

-

Synthesis of the 2-ketopiperazine derivative 45. ResearchGate. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

-

Synthesis of Substituted Piperazines and Related Compounds as Antimalarials. DTIC. [Link]

-

Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Stack Exchange. [Link]

-

(S)-methyl 2-amino-3-hydroxypropanoate | C4H9NO3 | CID 2723731. PubChem. [Link]

-

Cellular redox state constrains serine synthesis and nucleotide production to impact cell proliferation. PMC - NIH. [Link]

-

Resurgence of Serine: An Often Neglected but Indispensable Amino Acid. PMC. [Link]

-

L-serine synthesis via the phosphorylated pathway in humans. PubMed. [Link]

-

Identification of the serine biosynthesis pathway as a critical component of BRAF inhibitor resistance of melanoma, pancreatic, and non-small cell lung cancer cells. NIH. [Link]

Sources

- 1. (S)-methyl 2-amino-3-hydroxypropanoate | C4H9NO3 | CID 2723731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Resurgence of Serine: An Often Neglected but Indispensable Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-serine synthesis via the phosphorylated pathway in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Convergent and Fast Route to Piperazines via IMCR [organic-chemistry.org]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (S)-methyl-2-bromo-3-hydroxypropanoate CAS#: 7691-28-3 [m.chemicalbook.com]

- 7. This compound | C4H7BrO3 | CID 11964350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound 95.00% | CAS: 7691-28-3 | AChemBlock [achemblock.com]

- 9. This compound | 7691-28-3 | HAA69128 [biosynth.com]

- 10. Methyl (S)-2-bromo-3-hydroxypropanoate | C4H7BrO3 | CID 46939264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (S)-methyl-2-bromo-3-hydroxypropanoate | 7691-28-3 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. 7691-28-3 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

1H and 13C NMR spectrum of Methyl 2-bromo-3-hydroxypropanoate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 2-bromo-3-hydroxypropanoate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound (CAS No: 7691-28-3).[1] Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document offers a detailed interpretation of spectral data, grounded in fundamental principles of NMR spectroscopy. It explains the structural basis for observed chemical shifts and coupling constants, presents a validated experimental protocol for data acquisition, and serves as a practical reference for the characterization of this and structurally related molecules.

Introduction: The Structural Elucidation Challenge

This compound is a chiral trifunctional molecule incorporating a methyl ester, a bromine atom at the α-position, and a primary hydroxyl group. This combination of functional groups makes it a valuable building block in organic synthesis. Accurate and unambiguous structural confirmation is paramount for its application in complex synthetic pathways. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for such characterizations, providing precise insights into the molecular framework.[2] This guide delves into the detailed analysis of its one-dimensional ¹H and ¹³C NMR spectra to provide a complete and authoritative structural assignment.

Molecular Structure and NMR-Active Nuclei

The structural formula of this compound is presented below. The molecule possesses four distinct carbon environments and four unique proton environments, each of which gives rise to a specific signal in the respective NMR spectrum.

Caption: Molecular structure of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. The experimental data, acquired in deuterated chloroform (CDCl₃), is summarized below.[1][3]

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OH | ~2.70 | Broad Singlet (br s) | 1H |

| -OCH₃ | 3.81 | Singlet (s) | 3H |

| -CH₂OH | 4.00 | Multiplet (m) | 2H |

| -CHBr | 4.35 | Triplet (t) | 1H |

| Table 1: Summary of ¹H NMR spectral data for this compound in CDCl₃.[1][3] |

Detailed Signal Interpretation

-

δ 4.35 (CHBr, Triplet, 1H): This signal corresponds to the proton on the α-carbon (C2). Its downfield shift is a direct consequence of the strong deshielding effects from two adjacent electronegative groups: the bromine atom and the carbonyl group of the ester.[4] The signal appears as a triplet due to spin-spin coupling with the two neighboring protons of the -CH₂OH group. According to the n+1 rule, where n=2, the signal is split into 2+1 = 3 lines.

-

δ 4.00 (-CH₂OH, Multiplet, 2H): These two diastereotopic protons are on the β-carbon (C3). They are deshielded by the adjacent hydroxyl group and are coupled to the single proton on the α-carbon, which should theoretically produce a doublet. However, the experimental data describes this signal as a multiplet.[1][3] This complexity can arise from the two protons being chemically non-equivalent, leading to more complex splitting patterns (e.g., a doublet of doublets) which may be reported simply as a multiplet.

-

δ 3.81 (-OCH₃, Singlet, 3H): This sharp singlet represents the three equivalent protons of the methyl ester group. The signal is shifted downfield due to the deshielding effect of the adjacent oxygen atom.[5] As there are no protons on the adjacent carbonyl carbon or oxygen atom, this signal is not split and appears as a singlet.

-

δ 2.70 (-OH, Broad Singlet, 1H): The proton of the hydroxyl group gives rise to this signal. The chemical shift of hydroxyl protons is highly variable and depends on concentration, temperature, and solvent.[6] The signal is typically broad due to rapid chemical exchange with trace amounts of water or other exchangeable protons in the solvent. This rapid exchange averages the spin states and decouples the -OH proton from its neighbors, resulting in a broad singlet.[6]

Spin-Spin Coupling Diagram

The connectivity between protons can be visualized through a coupling diagram, which forms the basis for two-dimensional NMR experiments like COSY.[7]

Caption: ¹H-¹H spin-spin coupling network in this compound.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

| Signal Assignment | Chemical Shift (δ, ppm) |

| -C HBr (C2) | 44.2 |

| -OC H₃ (C4) | 53.5 |

| -C H₂OH (C3) | 63.8 |

| -C =O (C1) | 169.7 |

| Table 2: Summary of ¹³C NMR spectral data for this compound in CDCl₃.[1][3] |

Detailed Signal Interpretation

-

δ 169.7 (-C=O): This downfield signal is characteristic of a carbonyl carbon in an ester functional group.[8][9] The electron-withdrawing nature of the two oxygen atoms strongly deshields the carbonyl carbon, shifting its resonance significantly downfield.

-

δ 63.8 (-CH₂OH): This signal is assigned to the carbon bearing the hydroxyl group (C3). The electronegative oxygen atom causes a significant downfield shift compared to a standard alkane carbon.[10]

-

δ 53.5 (-OCH₃): This resonance corresponds to the methyl ester carbon (C4). Similar to the C3 carbon, it is deshielded by the directly attached oxygen atom.

-

δ 44.2 (-CHBr): This signal represents the α-carbon (C2), which is directly attached to the highly electronegative bromine atom. This attachment is the primary reason for its downfield shift into this region.[11]

Experimental Protocol: A Self-Validating Workflow

The acquisition of high-quality NMR spectra is critical for accurate structural elucidation. The following protocol outlines a standard procedure for a small organic molecule like this compound.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Protocol Steps and Rationale:

-

Sample Preparation:

-

Mass: A sufficient concentration is needed for a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.[12]

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. The deuterium provides a lock signal for the spectrometer, and the absence of protons prevents large solvent signals from obscuring the analyte signals.[2]

-

Filtration: Particulate matter in the sample tube will disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.

-

-

Data Acquisition:

-

Locking and Shimming: These steps are crucial for ensuring the stability and homogeneity of the magnetic field, which directly impacts spectral resolution.

-

¹H Acquisition: A 90° pulse provides maximum signal intensity for a single scan. A relaxation delay of 1-5 seconds allows the protons to return to equilibrium between scans, ensuring accurate integration.

-

¹³C Acquisition: A smaller pulse angle (e.g., 30°) and a shorter relaxation delay can be used to acquire data more quickly, as quantitative integration is not typically the primary goal. Proton decoupling is used to simplify the spectrum by collapsing all carbon signals into singlets.[13]

-

-

Data Processing:

-

Referencing: The chemical shift scale is calibrated against a known standard, typically tetramethylsilane (TMS) at 0 ppm, or indirectly using the residual solvent signal.[9]

-

Integration: The area under each ¹H NMR peak is proportional to the number of protons it represents, providing a crucial check for the assignment.

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound are fully consistent with its proposed structure. The chemical shifts, multiplicities, and integration values provide a unique spectroscopic fingerprint that allows for its unambiguous identification. The downfield shifts of the α- and β-protons and carbons are characteristic consequences of the inductive effects of the bromo, hydroxyl, and ester functionalities. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify this compound and apply these principles to the structural elucidation of other complex small molecules.

References

-

PubChem. This compound. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Reddit. Hydroxyl Groups in NMR. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

-

SciELO. Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. [Link]

-

University of Ottawa. NMR Sample Preparation. [Link]

-

National Center for Biotechnology Information (NCBI). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

University of California, Los Angeles. Table of Characteristic Proton NMR Shifts. [Link]

-

Doc Brown's Chemistry. The 1 H NMR spectrum of methyl propanoate. [Link]

-

Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. [Link]

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

Sources

- 1. (S)-methyl-2-bromo-3-hydroxypropanoate CAS#: 7691-28-3 [m.chemicalbook.com]

- 2. azolifesciences.com [azolifesciences.com]

- 3. (S)-methyl-2-bromo-3-hydroxypropanoate | 7691-28-3 [chemicalbook.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. reddit.com [reddit.com]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. benchchem.com [benchchem.com]

Spectroscopic Profile of Methyl 2-bromo-3-hydroxypropanoate: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 2-bromo-3-hydroxypropanoate (CAS No: 7691-28-3), a key chiral building block in synthetic organic chemistry.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationship between molecular structure and spectral features, providing both experimental data and foundational principles for their interpretation. Detailed, field-proven protocols for data acquisition are also presented to ensure scientific integrity and reproducibility.

Introduction: The Structural Significance of this compound

This compound is a trifunctional molecule incorporating a methyl ester, a secondary alkyl bromide, and a primary alcohol. This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The stereocenter at the C2 position further enhances its utility in asymmetric synthesis.

Accurate and unambiguous structural elucidation is paramount for its effective use. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and electronic environment. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a holistic understanding of the molecule's structure.

A logical workflow for the complete spectroscopic characterization of a synthesized batch of this compound is outlined below. This ensures a systematic approach, from initial purity assessment to detailed structural confirmation.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (~10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate. 2[3]. GC Conditions:

-

Injector: Set to a temperature of ~250°C.

-

Column: Use a standard nonpolar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20°C/min up to a final temperature of ~280°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: Set the mass scan range from m/z 40 to 300 to ensure capture of the molecular ion and key fragments.

-

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to determine the retention time of the compound. Extract the mass spectrum at that retention time and analyze the molecular ion and fragmentation pattern.

Conclusion: A Validated Spectroscopic Profile

The combined analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and self-validating system for the structural confirmation of this compound. The NMR data precisely maps the carbon-hydrogen framework, the IR spectrum confirms the presence of the key alcohol and ester functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation patterns. The protocols and interpretations presented in this guide offer a comprehensive framework for researchers to confidently characterize this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.

References

-

FTIR Analysis for Liquid Samples - What You Need to Know - Drawell. Available at: [Link]

-

Interpreting IR Spectra - Chemistry Steps. Available at: [Link]

-

IR Spectroscopy Peak Analysis Guide | PDF | Ester | Alcohol - Scribd. Available at: [Link]

-

Improved Measurement of Liquid Samples Using FTIR - Agilent. Available at: [Link]

-

How can IR spectroscopy be used to identify different organic compounds such as alkanes, alcohols, ethers, carboxylic acids, esters, aldehydes, and ketones? How can the peaks in an IR spectrum help determine the specific compound? - Quora. Available at: [Link]

-

This compound | C4H7BrO3 | CID 11964350 - PubChem. Available at: [Link]

-

Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. Available at: [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

-

A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments. Available at: [Link]

-

A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts - PubMed. Available at: [Link]

-

A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts - Semantic Scholar. Available at: [Link]

-

Mass spectrometry. Available at: [Link]

-

Detection of polar metabolites through the use of gas chromatography-mass spectrometry. Available at: [Link]

-

Sample preparation GC-MS - SCION Instruments. Available at: [Link]

-

GC/MS analysis of small polar volatile molecules - Chromatography Forum. Available at: [Link]

-

Sample Preparation Guidelines for GC-MS. Available at: [Link]

-

Fragmentation (mass spectrometry) - Wikipedia. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

-

The molecular identification of organic compounds in the atmosphere : state of the art and challenges - SciSpace. Available at: [Link]

-

12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

-

The 1H NMR spectra of three isomers with molecular formula C4H9Br... - Pearson. Available at: [Link]

-

Esters. Available at: [Link]

-

Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Available at: [Link]

-

Mass Spectrometry: Fragmentation Mechanisms - YouTube. Available at: [Link]

-

The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. Available at: [Link]

-

Short Summary of 1H-NMR Interpretation. Available at: [Link]

Sources

Molecular weight and formula of Methyl 2-bromo-3-hydroxypropanoate

An In-Depth Technical Guide to Methyl 2-bromo-3-hydroxypropanoate: Synthesis, Characterization, and Applications

Introduction

This compound is a versatile bifunctional molecule of significant interest to researchers in organic synthesis and drug development. Its structure, featuring a methyl ester, a hydroxyl group, and a reactive bromine atom at the alpha position, makes it a valuable chiral building block for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for a wide range of chemical transformations, positioning it as a key intermediate in the construction of pharmacologically active compounds and other high-value chemical entities.

For drug development professionals, molecules like this compound are instrumental. The methyl group can influence physicochemical properties such as solubility and metabolic stability, which are critical parameters in lead optimization.[1] The hydroxyl and bromo moieties serve as handles for introducing further complexity, enabling the assembly of linkers for antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), a rapidly emerging therapeutic modality.[2] This guide provides a comprehensive overview of its chemical properties, a detailed and validated synthesis protocol, and insights into its safe handling and potential applications.

Physicochemical and Spectroscopic Data

A summary of the key identifiers and properties of this compound is provided below. This data is essential for its correct identification, handling, and use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇BrO₃ | [3][4][5][6][7] |

| Molecular Weight | 183.00 g/mol | [3][4][5][6][7] |

| CAS Number | 7691-28-3 | [4][5][8] |

| IUPAC Name | This compound | [3][5] |

| Appearance | Colorless to light yellow liquid | [8] |

| Boiling Point | 245 °C | [8] |

| Density | 1.677 g/mL | [8] |

| Flash Point | 102 °C | [8] |

| SMILES | COC(=O)C(CO)Br | [5][7] |

| InChIKey | GVXAFLUDYYQGCG-UHFFFAOYSA-N | [5] |

Synthesis and Workflow

The most common and efficient laboratory-scale synthesis of this compound is achieved through the acid-catalyzed Fischer esterification of 2-bromo-3-hydroxypropionic acid with methanol.[8][9]

Principle of Synthesis

Fischer esterification is a classic organic reaction that forms an ester from a carboxylic acid and an alcohol in the presence of a strong acid catalyst. In this specific protocol, a catalytic amount of hydrobromic acid (HBr) is used. The HBr protonates the carbonyl oxygen of the 2-bromo-3-hydroxypropionic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the methanol oxygen, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final methyl ester product. Using a large excess of methanol not only serves as the reactant but also drives the equilibrium towards the product side, maximizing the yield.

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is adapted from a verified synthetic procedure.[8][9]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-3-hydroxypropionic acid (6.0 g, 35 mmol) in methanol (50 mL, 1.2 mol).

-

Catalyst Addition: Carefully add a catalytic amount of hydrobromic acid (HBr, 0.2 mL of a 48% aqueous solution) to the mixture.

-

Reaction: Heat the reaction mixture to a temperature between 50-65 °C and maintain for 21 hours with continuous stirring.

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

-

Extraction: To the resulting brown liquid residue, add dichloromethane (100 mL). Transfer the solution to a separatory funnel.

-

Washing: Wash the organic layer sequentially with a dilute aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) and a saturated aqueous sodium chloride (NaCl) solution (brine, 2 x 50 mL). The bicarbonate wash neutralizes the remaining acid catalyst.

-

Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filtration and Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate by rotary evaporation to yield the crude product as a light yellow liquid.

-

Purification: Purify the crude product by silica gel column chromatography using a dichloromethane/ether (90/10) eluent system. The product has a reported Rf value of 0.31 in this system.[8][9]

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear liquid (Expected yield: ~5.7 g, 87%).[8][9]

Spectroscopic Validation System

Confirming the identity and purity of the final product is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy provides a definitive structural validation.

¹H and ¹³C NMR Data

The following table summarizes the expected NMR signals for this compound, with assignments correlating the chemical shifts to the molecular structure.[8][9]

| Nucleus | Chemical Shift (δ) in CDCl₃ | Assignment | Rationale |

| ¹H NMR | 2.70 ppm (broad singlet) | -OH | The proton of the hydroxyl group is acidic and its signal is often broad. |

| 3.81 ppm (singlet) | -OCH₃ | The three equivalent protons of the methyl ester group appear as a singlet. | |

| 4.00 ppm (multiplet) | -CH₂ OH | The two diastereotopic protons adjacent to the hydroxyl group. | |

| 4.35 ppm (triplet) | -CHBr | The proton on the carbon bearing the bromine atom, split by the adjacent CH₂ group. | |

| ¹³C NMR | 44.2 ppm | C Br | The carbon atom bonded to the electronegative bromine atom. |

| 53.5 ppm | OC H₃ | The carbon of the methyl ester group. | |

| 63.8 ppm | C H₂OH | The carbon atom bonded to the hydroxyl group. | |

| 169.7 ppm | C =O | The carbonyl carbon of the ester group, which is highly deshielded. |

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazard Identification: The compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][7]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[10][11][12]

-

Handling Procedures: Avoid breathing vapors or mists. Prevent contact with skin and eyes.[10] In case of accidental contact, rinse the affected area immediately with plenty of water.[13] Eyewash stations and safety showers should be readily accessible.[10][11]

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon). It should be kept in a cool, dry place, with recommended storage temperatures between 2-8°C.[8]

Potential Applications in Research and Development

This compound is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups.

-

Nucleophilic Substitution: The bromine atom is an excellent leaving group, making the α-carbon susceptible to attack by a wide range of nucleophiles (e.g., azides, amines, thiols). This allows for the straightforward introduction of diverse functionalities.

-

Hydroxyl Group Manipulation: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be used in esterification or etherification reactions. This site is ideal for attaching the compound to other molecules or solid supports.

-

Ester Group Modification: The methyl ester can be hydrolyzed back to a carboxylic acid under basic or acidic conditions, providing another reactive handle for amide bond formation or other coupling chemistries.

This trifunctional nature makes it a highly attractive building block for creating bifunctional linkers used in advanced pharmaceutical applications. For instance, it can be elaborated into linkers that connect a protein-targeting ligand to a payload, such as a cytotoxic agent in an ADC or an E3 ligase-binding moiety in a PROTAC.

References

-

Methyl (S)-2-bromo-3-hydroxypropanoate | C4H7BrO3 | CID 46939264 - PubChem. [Link]

-

This compound | C4H7BrO3 | CID 11964350 - PubChem. [Link]

-

[Application of methyl in drug design] - PubMed. [Link]

Sources

- 1. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Methyl (S)-2-bromo-3-hydroxypropanoate | C4H7BrO3 | CID 46939264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound | C4H7BrO3 | CID 11964350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 95.00% | CAS: 7691-28-3 | AChemBlock [achemblock.com]

- 7. This compound | 7691-28-3 | HAA69128 [biosynth.com]

- 8. (S)-methyl-2-bromo-3-hydroxypropanoate CAS#: 7691-28-3 [m.chemicalbook.com]

- 9. (S)-methyl-2-bromo-3-hydroxypropanoate | 7691-28-3 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Systematic IUPAC Nomenclature of C4H7BrO3 Esters for Pharmaceutical and Chemical Research

Introduction: The Imperative of Precision in Chemical Nomenclature

In the realms of drug discovery, medicinal chemistry, and materials science, a molecule's identity is paramount. The specific arrangement of atoms within a molecule dictates its function, reactivity, and biological activity. Consequently, an unambiguous and systematic method of naming chemical structures is not merely an academic exercise but a foundational pillar of scientific communication and reproducibility. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides this universal language, ensuring that a chemical name corresponds to a single, unique structure.

This guide provides an in-depth analysis of the IUPAC nomenclature for esters with the molecular formula C4H7BrO3. For professionals in drug development, understanding the precise IUPAC name is critical, as different isomers of the same molecular formula can exhibit vastly different pharmacological and toxicological profiles. We will deconstruct the naming process, explore the possible structural isomers, and provide a logical framework for deriving their correct IUPAC names, thereby empowering researchers to communicate their findings with clarity and precision.

Part 1: Foundational Principles of IUPAC Ester Nomenclature

Before addressing the specific case of C4H7BrO3, it is essential to establish the core IUPAC rules governing the naming of esters, particularly those with multiple functional groups.

The "Alkyl Alkanoate" Framework

Esters are derivatives of carboxylic acids and are systematically named as such. The fundamental structure of an ester name is two words:

-

The Alkyl Group: The first word is the name of the alkyl (or aryl) group contributed by the alcohol. This part is attached to the single-bonded oxygen atom of the ester group.[1][2]

-

The Alkanoate Group: The second word is derived from the parent carboxylic acid. The "-oic acid" suffix of the acid is replaced with "-oate".[1][3]

For example, the ester formed from ethanol and ethanoic acid is named ethyl ethanoate .

Prioritization of Functional Groups

When a molecule contains multiple functional groups, a priority system determines which group defines the parent name and suffix. For the molecular formula C4H7BrO3, the relevant functional groups are the ester, the hydroxyl (-OH) group, and the bromo (-Br) group.

According to IUPAC rules, the ester functional group has higher priority than alcohols and alkyl halides.[4][5] Therefore, the molecule will be named as an ester (ending in "-oate"), and the hydroxyl and bromo groups will be treated as substituents, indicated by the prefixes "hydroxy-" and "bromo-", respectively.[5][6]

Part 2: Structural Isomerism of C4H7BrO3 Esters

The molecular formula C4H7BrO3 has a degree of unsaturation of one, which is satisfied by the carbon-oxygen double bond (C=O) of the ester group. This indicates the underlying carbon framework is saturated. To identify the possible isomers, we must consider the different ways to construct a four-carbon ester backbone and arrange the bromo and hydroxy substituents.

The most plausible structures arise from two primary parent esters:

-

Methyl Propanoates: The ester is formed from methanol (a one-carbon alcohol) and a substituted propanoic acid (a three-carbon carboxylic acid).

-

Ethyl Ethanoates: The ester is formed from ethanol (a two-carbon alcohol) and a substituted ethanoic acid (a two-carbon carboxylic acid).

Other combinations, such as a propyl methanoate, are less likely as they would require placing both bromo and hydroxy groups on the single carbon of the methanoate portion, which is structurally challenging. Therefore, we will focus on the most chemically stable and common isomers.

Part 3: Systematic Naming Protocol and Workflow

The process of naming a substituted ester follows a logical sequence. This workflow ensures all components of the molecule are accounted for systematically.

Experimental Protocol: IUPAC Name Derivation

-

Step 1: Deconstruct the Ester. Identify the two parts of the molecule: the alkyl group originating from the alcohol and the alkanoate group from the carboxylic acid.[2][3]

-

Step 2: Name the Alkyl Group. Name the carbon chain attached to the single-bonded oxygen. This forms the first part of the IUPAC name.

-

Step 3: Identify and Number the Parent Alkanoate Chain. The parent chain is the longest carbon chain that includes the carbonyl carbon (C=O) of the ester group. Numbering begins at this carbonyl carbon, which is always assigned as carbon-1 (C1).

-

Step 4: Identify and Locate Substituents. Identify all substituents on the parent alkanoate chain (e.g., bromo and hydroxy groups) and determine their position numbers (locants).

-

Step 5: Alphabetize Substituents. Arrange the substituent prefixes in alphabetical order (e.g., "bromo" comes before "hydroxy").[5]

-

Step 6: Assemble the Final Name. Combine the components in the following format: (Alkyl group) (locant)-(substituent prefix)(locant)-(substituent prefix)(alkanoate) .

Visualization of the Naming Workflow

The following diagram illustrates the logical flow for systematically naming a substituted ester.

Caption: Logical workflow for deriving the IUPAC name of a substituted ester.

Part 4: Principal Isomers of C4H7BrO3 and Their IUPAC Names

Applying the systematic protocol allows us to derive the IUPAC names for the key structural isomers of C4H7BrO3.

| Parent Ester | Substituent Positions (on acid chain) | Full IUPAC Name | Notes |

| Methyl Propanoate | Br on C2, OH on C3 | Methyl 2-bromo-3-hydroxypropanoate | Both C2 and C3 are potential chiral centers. |

| Methyl Propanoate | Br on C3, OH on C2 | Methyl 3-bromo-2-hydroxypropanoate | Both C2 and C3 are potential chiral centers. |

| Ethyl Ethanoate | Br and OH on C2 | Ethyl 2-bromo-2-hydroxyethanoate | C2 is a potential chiral center. |

Causality in Naming:

-

This compound : The name "methyl" indicates a CH3 group from methanol. "Propanoate" signifies a three-carbon acid derivative, with C1 being the carbonyl carbon. "2-bromo" and "3-hydroxy" specify that the bromine atom is on C2 and the hydroxyl group is on C3 of this propanoate chain.

-

Ethyl 2-bromo-2-hydroxyethanoate : The name "ethyl" indicates a C2H5 group from ethanol. "Ethanoate" signifies a two-carbon acid derivative. "2-bromo" and "2-hydroxy" specify that both substituents are attached to the same carbon, C2.

Part 5: The Critical Role of Stereochemistry in Nomenclature

The isomers listed in the table, such as methyl 3-bromo-2-hydroxypropanoate, contain chiral centers—carbons bonded to four different groups. The spatial arrangement (stereochemistry) at these centers is a critical determinant of a molecule's biological function.

-

For example, in methyl 3-bromo-2-hydroxypropanoate, both C2 and C3 are chiral. This gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).

An unambiguous IUPAC name for a specific stereoisomer must include the stereochemical descriptors (R/S) at the beginning of the name, enclosed in parentheses.[7][8][9] For instance, a complete name would be methyl (2R,3S)-3-bromo-2-hydroxypropanoate . For researchers in drug development, specifying the exact stereoisomer is non-negotiable, as different stereoisomers can have dramatically different efficacies and safety profiles.

Conclusion

The systematic nomenclature established by IUPAC provides an essential framework for precision in scientific research. For the ester with molecular formula C4H7BrO3, a logical application of IUPAC rules—prioritizing the ester functional group, correctly identifying the alkyl and alkanoate portions, and alphabetizing substituents—allows for the clear identification of its primary structural isomers. The principal isomers are This compound , methyl 3-bromo-2-hydroxypropanoate , and ethyl 2-bromo-2-hydroxyethanoate . Furthermore, a complete and authoritative chemical description, particularly in a pharmaceutical context, must include stereochemical descriptors to define the specific three-dimensional structure of the molecule. Adherence to this systematic approach ensures clarity, prevents ambiguity, and upholds the integrity of chemical and pharmaceutical research.

References

-

IUPAC. (2024, March 5). IUPAC Nomenclature Rules for Esters. QUÍMICA ORGÁNICA. [Link]

-

eCampusOntario. (n.d.). 25.5 Esters – Structure, Properties and Naming. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

Clark, J. (2015). Naming Esters. Chemguide. [Link]

-

Chemistry LibreTexts. (2023, January 22). Nomenclature of Esters. [Link]

-

Leah4sci. (2013, April 3). Naming Esters - Organic Chemistry IUPAC Naming. YouTube. [Link]

-

University of Calgary. (n.d.). Esters. [Link]

-

Chemistry Steps. (n.d.). How to Name a Compound with Multiple Functional Groups. [Link]

-

Leah4sci. (2016, November 29). Naming Esters - IUPAC Nomenclature, Branches, Substituents, & Benzene Rings - Organic Chemistry. YouTube. [Link]

-

PubChem. (n.d.). (2S,3R)-3-bromo-2-hydroxybutanoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). (2R,3R)-3-bromo-2-hydroxybutanoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). (2S,3R)-2-bromo-3-hydroxybutanoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2-Bromo-3-hydroxybutanoic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 2. oit.edu [oit.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. IUPAC Nomenclature Rules for Esters | QUÃMICA ORGÃNICA [quimicaorganica.net]

- 5. How to Name a Compound with Multiple Functional Groups - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. (2S,3R)-3-bromo-2-hydroxybutanoic acid | C4H7BrO3 | CID 15466666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (2R,3R)-3-bromo-2-hydroxybutanoic acid | C4H7BrO3 | CID 88155653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (2S,3R)-2-bromo-3-hydroxybutanoic acid | C4H7BrO3 | CID 10921164 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure and Stereochemistry of Methyl 2-bromo-3-hydroxypropanoate: A Key Chiral Building Block in Drug Development

Introduction: The Significance of Chiral Scaffolds in Modern Therapeutics

In the landscape of contemporary drug discovery and development, the precise control of molecular architecture is paramount. The chirality of a therapeutic agent can profoundly influence its pharmacological and toxicological profile, a principle that has driven the shift from racemic drugs to single-enantiomer therapeutics.[1] Within the arsenal of synthetic organic chemistry, chiral building blocks serve as foundational scaffolds for the construction of complex, stereochemically defined active pharmaceutical ingredients (APIs). Methyl 2-bromo-3-hydroxypropanoate is one such pivotal intermediate, offering a unique combination of functional groups—a bromine atom, a hydroxyl group, and a methyl ester—that render it a versatile precursor for a variety of intricate molecular targets. This guide provides an in-depth exploration of the structure, stereochemistry, synthesis, and analytical characterization of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and provide field-proven insights to empower the practical application of this valuable chiral synthon.

Molecular Structure and Physicochemical Properties

This compound is a trifunctional molecule with the chemical formula C₄H₇BrO₃.[2] Its structure is characterized by a three-carbon propanoate backbone, with a bromine atom at the α-position (C2) and a hydroxyl group at the β-position (C3). The presence of these functional groups imparts a high degree of reactivity, making it a valuable intermediate in organic synthesis.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₄H₇BrO₃ | [3] |

| Molecular Weight | 183.00 g/mol | [2] |

| CAS Number | 7691-28-3 | [3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Density | 1.677 g/cm³ | [3] |

| Flash Point | 102 °C | [3] |

Stereochemistry: The Heart of the Molecule's Utility

The cornerstone of this compound's importance in drug development lies in its stereochemistry. The C2 carbon is a stereocenter, as it is bonded to four different groups: a bromine atom, a hydroxylmethyl group (-CH₂OH), a methoxycarbonyl group (-COOCH₃), and a hydrogen atom. This chirality gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers.

Determining the Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Priority Rules

The absolute configuration of the stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The four groups attached to the chiral center are ranked based on the atomic number of the atom directly bonded to the stereocenter. Higher atomic numbers receive higher priority.

-

Priority 1: Bromine (Br) - highest atomic number.

-

Priority 2: Oxygen (O) of the hydroxyl group.

-

Priority 3: Carbon (C) of the methoxycarbonyl group.

-

Priority 4: Hydrogen (H) - lowest atomic number.

With the lowest priority group (hydrogen) oriented away from the viewer, the direction from priority 1 to 2 to 3 is traced. A clockwise direction indicates an (R) configuration, while a counter-clockwise direction signifies an (S) configuration.

Caption: Cahn-Ingold-Prelog priority assignment for the (S) and (R) enantiomers.

The biological activity of a chiral drug is often associated with a single enantiomer, the "eutomer," while the other, the "distomer," may be inactive or even contribute to adverse effects.[1] Therefore, the ability to synthesize or isolate a single enantiomer of this compound is critical for its application in pharmaceutical development.

Synthesis and Purification

The preparation of this compound can be achieved through several synthetic routes. A common laboratory-scale synthesis involves the esterification of 2-bromo-3-hydroxypropionic acid.

Experimental Protocol: Synthesis of Racemic this compound

This protocol describes a typical procedure for the synthesis of the racemic mixture.

Materials:

-

2-bromo-3-hydroxypropionic acid

-

Methanol (MeOH)

-

Hydrobromic acid (HBr, catalytic amount)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Dichloromethane/ether mixture (e.g., 90:10)

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-3-hydroxypropionic acid (e.g., 6.0 g, 35 mmol) in methanol (e.g., 50 mL).[3]

-

Add a catalytic amount of 48% aqueous hydrobromic acid (e.g., 0.2 mL).[3]

-

Heat the reaction mixture to 50-65 °C and stir for approximately 21 hours.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the excess methanol by rotary evaporation.[3]

-

Dissolve the residue in dichloromethane (e.g., 100 mL) and transfer to a separatory funnel.[3]

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and saturated aqueous NaCl solution (2 x 50 mL).[3]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product as a light yellow liquid.[3]

Purification:

The crude product can be purified by silica gel column chromatography using an appropriate eluent system, such as a dichloromethane/ether mixture (e.g., 90:10), to yield the pure this compound.[3]

Caption: Workflow for the synthesis and purification of this compound.

Enantioselective Synthesis: Accessing Single Enantiomers

For applications in drug development, enantiomerically pure forms of this compound are often required. This can be achieved through two primary strategies:

-

Resolution of the Racemic Mixture: This involves separating the enantiomers of the final product or a precursor. Chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase, is a powerful technique for this purpose.[4]

-

Asymmetric Synthesis: This approach aims to selectively produce one enantiomer from an achiral starting material. This can be accomplished using chiral catalysts or reagents. For instance, the asymmetric bioreduction of methyl 2-hydroxymethylacrylate using enoate reductases can yield (R)-configured methyl 3-hydroxy-2-methylpropionate, a related chiral building block, in high enantiomeric excess.[5] Similar enzymatic or catalytic strategies could be adapted for the synthesis of enantiopure this compound.

Analytical Characterization: Ensuring Purity and Identity

A comprehensive analytical characterization is crucial to confirm the structure, purity, and stereochemistry of the synthesized this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their connectivity. For this compound, the expected signals are:

-

A singlet for the methyl ester protons (-OCH₃) around δ 3.8 ppm.[3]

-

A multiplet for the diastereotopic protons of the hydroxymethyl group (-CH₂OH) around δ 4.0 ppm.[3]

-

A triplet for the proton on the chiral carbon (-CHBr) around δ 4.35 ppm.[3]

-

A broad singlet for the hydroxyl proton (-OH), which can vary in chemical shift depending on concentration and solvent.[3]

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The expected signals are:

Infrared (IR) Spectroscopy:

The IR spectrum is used to identify the functional groups present in the molecule. Key expected absorption bands include:

-

A broad O-H stretching band for the alcohol group around 3600-3200 cm⁻¹.[6]

-

C-H stretching bands for the alkyl groups around 2950-2850 cm⁻¹.[6]

-

A strong C=O stretching band for the ester carbonyl group around 1735 cm⁻¹.[6]

-

C-O stretching bands for the ester and alcohol groups in the 1300-1000 cm⁻¹ region.[6]

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (MW = 183.00 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern with peaks at m/z corresponding to the ⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio will be observed for bromine-containing fragments. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or cleavage adjacent to the carbonyl group.[7]

Chiral Analysis: Determining Enantiomeric Purity

For enantiomerically enriched or pure samples, determining the enantiomeric excess (ee) is critical.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a widely used and reliable method for separating and quantifying enantiomers.

Typical Experimental Conditions:

| Parameter | Description |

| Chiral Stationary Phase (CSP) | Polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H) are often effective.[4] |

| Mobile Phase | A mixture of a non-polar solvent (e.g., n-hexane) and a polar organic modifier (e.g., isopropanol, ethanol).[8] |

| Detector | UV detector is commonly used. |

The two enantiomers will exhibit different retention times on the chiral column, allowing for their separation and quantification to determine the enantiomeric excess.

Applications in Drug Development: A Versatile Chiral Precursor

The trifunctional nature of this compound makes it a highly valuable building block in the synthesis of complex pharmaceutical agents. Its utility stems from the ability to selectively manipulate each functional group.

-

Nucleophilic Substitution: The bromine atom is a good leaving group, allowing for the introduction of various nucleophiles at the C2 position.

-

Ester and Hydroxyl Group Modifications: The ester and hydroxyl groups can be protected, deprotected, or transformed into other functional groups, providing synthetic flexibility.

-

Formation of Epoxides: The 1,2-halohydrin motif allows for the facile formation of chiral epoxides upon treatment with a base. These epoxides are themselves powerful intermediates for the synthesis of a wide range of compounds.[9][10]

Safety, Handling, and Storage

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2]

Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[13]

-

Avoid breathing vapors or mist.[13]

-

Wash hands thoroughly after handling.[13]

Storage:

-

Store in a cool, dry, and well-ventilated place.[3]

-

Keep the container tightly closed.[14]

-

Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C for long-term stability.[3]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[13]

Conclusion: A Cornerstone for Chiral Synthesis

This compound represents more than just a chemical intermediate; it is a testament to the power of stereochemistry in modern drug development. Its well-defined chiral center and versatile functional groups provide a reliable and adaptable platform for the construction of complex, enantiomerically pure pharmaceutical agents. A thorough understanding of its structure, stereochemistry, synthesis, and analytical characterization, as detailed in this guide, is essential for harnessing its full potential. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of such fundamental chiral building blocks will undoubtedly increase, solidifying their role as cornerstones of innovation in medicinal chemistry.

References

-

Buchler GmbH. Chiral Building Blocks. [Link]

-

PubChem. This compound. [Link]

-

National Center for Biotechnology Information. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. [Link]

-

Indian Chemical Council. Bromine Safety Handbook. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Wisconsin-Milwaukee. Specific Chemical Handling and Storage - FAA USA Safety and Health Programs. [Link]

-

Dr. Brown's Chemistry. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate. [Link]

-

Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. [Link]

-

SpectraBase. 2-Bromo-3-hydroxy-3-phenyl-propionic acid methyl ester - Optional[MS (GC)] - Spectrum. [Link]

-

Berkeley Lab. Building Blocks for COVID-19 Antiviral Drugs Identified in Rapid Study. [Link]

-

PubChem. Methyl (S)-2-bromo-3-hydroxypropanoate. [Link]

-

Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

-

ResearchGate. (PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. [Link]

-

Chiralpedia. Chiral HPLC separation: strategy and approaches. [Link]

-

National Center for Biotechnology Information. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]

-

ResearchGate. Asymmetric Synthesis of (R)‐3‐Hydroxy‐2‐methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C C‐Bond Reduction. [Link]

-

PubMed. Strategies in the design of antiviral drugs. [Link]

-

National Center for Biotechnology Information. Chiral Drugs: An Overview. [Link]

-

MDPI. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. [Link]

-

National Center for Biotechnology Information. The Significance of Chirality in Drug Design and Development. [Link]

-

LookChem. Methyl (R)-2-Bromo-3-hydroxypropanoate (CAS No. 1609168-44-6) Suppliers. [Link]

-

Organic Syntheses. (z)-2-methyl-3-trimethylsilyl-2-butenoic acid. [Link]

-

PubMed. Novel epoxide formation in the reaction of 2-bromo-3-methyl-1,4-naphthoquinone with 1,3-propanedithiol. [Link]

-

Beilstein Journals. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. [Link]

-

YouTube. 13.5 Synthesis of Epoxides | Organic Chemistry. [Link]

-

University of North Carolina at Chapel Hill. Chapter 04: Proper Storage of Chemicals in Laboratories. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | C4H7BrO3 | CID 11964350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-methyl-2-bromo-3-hydroxypropanoate CAS#: 7691-28-3 [m.chemicalbook.com]

- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. csfarmacie.cz [csfarmacie.cz]

- 9. BJOC - Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles [beilstein-journals.org]

- 10. youtube.com [youtube.com]

- 11. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]

- 13. fishersci.com [fishersci.com]

- 14. Specific Chemical Handling and Storage - FAA USA Safety and Health Programs [uwm.edu]

Thermodynamic properties of alpha-bromo-beta-hydroxy esters

An In-Depth Technical Guide to the Thermodynamic Properties of α-Bromo-β-Hydroxy Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Bromo-β-hydroxy esters are pivotal intermediates in organic synthesis, serving as versatile precursors to a wide array of complex molecules, including natural products and pharmaceuticals. Their reactivity, stability, and, most critically, the stereochemical outcome of their subsequent transformations are intrinsically governed by their thermodynamic properties. This guide provides a comprehensive exploration of these properties, focusing on the interplay between molecular conformation and intramolecular forces. We delve into the energetic landscape of these molecules, elucidating how non-covalent interactions, particularly intramolecular hydrogen bonding, dictate conformational preference. This document synthesizes theoretical principles with practical methodologies, offering detailed experimental and computational protocols for the characterization of these systems. By understanding the thermodynamic underpinnings of α-bromo-β-hydroxy esters, researchers can achieve greater control over stereoselective synthesis, leading to more efficient and predictable outcomes in drug discovery and development.

Introduction: The Synthetic and Thermodynamic Significance

The precise architecture of a molecule is fundamental to its function, a principle that lies at the heart of medicinal chemistry and materials science. α-Bromo-β-hydroxy esters are a class of compounds that embody this principle. Possessing two adjacent stereocenters and multiple reactive functional groups (an ester, a hydroxyl group, and a carbon-bromine bond), they are powerful synthons for constructing complex molecular frameworks. Their utility is most prominently demonstrated in their conversion to epoxides or their use in further carbon-carbon bond-forming reactions, where the stereochemistry of the starting ester directly translates to the product.[1]

The thermodynamic stability of different diastereomers (e.g., syn and anti) and their respective conformations is not merely an academic curiosity. It is the determining factor in their synthetic utility. The relative energies of ground states, transition states, and intermediates dictate reaction rates and equilibrium positions. In α-bromo-β-hydroxy esters, a delicate balance of steric hindrance, dipole-dipole interactions, and intramolecular hydrogen bonding governs the conformational equilibrium. The ability to predict and control this equilibrium is therefore paramount for designing highly stereoselective synthetic routes. This guide will illuminate the thermodynamic principles that provide this control.

The Reformatsky Reaction: A Primary Synthetic Route

The most common and direct method for synthesizing α-bromo-β-hydroxy esters is the Reformatsky reaction.[2][3] This reaction involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[4] The key to this reaction is the formation of an organozinc intermediate, often called a Reformatsky enolate, which is nucleophilic enough to attack the carbonyl carbon but generally unreactive towards the ester group, preventing self-condensation.[5]

The reaction commences with the oxidative insertion of zinc into the carbon-bromine bond of the α-bromo ester to form the organozinc reagent.[5][6] This reagent then adds to the carbonyl electrophile via a six-membered chair-like transition state. An acidic workup subsequently protonates the resulting alkoxide to yield the final β-hydroxy ester.[5] The stereoselectivity of the reaction is influenced by the nature of the reactants and the reaction conditions, which in turn affects the thermodynamic properties of the resulting product mixture.

Sources

- 1. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]

- 2. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 3. testbook.com [testbook.com]

- 4. byjus.com [byjus.com]

- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 6. Reformatsky Reaction | NROChemistry [nrochemistry.com]

An In-Depth Technical Guide to Methyl 2-bromo-3-hydroxypropanoate: From Discovery to Application

Abstract

Methyl 2-bromo-3-hydroxypropanoate, a versatile chiral building block, holds a significant position in the landscape of modern organic synthesis and drug development. This in-depth technical guide provides a comprehensive overview of this molecule, from its probable historical origins rooted in the foundational principles of organic chemistry to contemporary stereoselective synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the causal reasoning behind methodological choices. We will explore the synthesis, physicochemical properties, and diverse applications of this compound, underscoring its utility as a valuable intermediate in the construction of complex, biologically active molecules.

Introduction and Historical Context

Pinpointing the exact moment of the first synthesis of this compound is challenging, as is the case for many fundamental organic molecules from the late 19th century when documentation was less formalized. However, its intellectual genesis can be traced to the burgeoning field of synthetic organic chemistry and the elucidation of reactions that form carbon-carbon bonds and introduce functional groups.